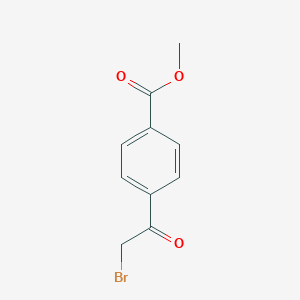
Methyl 4-(2-bromoacetyl)benzoate
货号 B029352
分子量: 257.08 g/mol
InChI 键: CHEPDPSMYKFNAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US09233983B2
Procedure details


Na metal (1.96 g, 85.3 mmol) was added portion wise to ethanol (210 mL) and stirred for 30 minutes to get clear solution. To this was added ethyl 3-amino-3-imino-propanoate hydrochloride (CAS: 57508-48-2, 14.25 g, 85.6 mmol) and stirred at room temperature for additional 30 minutes. Finally, methyl 4-(2-bromoacetyl)benzoate (11 g, 42.8 mmol) was added to the reaction mixture and stirred for 16-20 h at room temperature. After completion of the reaction (as indicated by TLC and LCMS), reaction mixture was filtered through celite and the residue was washed with MeOH (50 mL×2). The combined filtrate was concentrated under reduced pressure and the residue was purified using silica gel column chromatography (40% EtOAc in hexane) to provide XI-7-I (7 g, 56.7% yield). LCMS; m/z: 289.1 (M+1)+.
[Compound]
Name
Na
Quantity
1.96 g
Type
reactant
Reaction Step One


Quantity
14.25 g
Type
reactant
Reaction Step Two


Yield
56.7%
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3](=[NH:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:12][C:13]([C:15]1[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][CH:16]=1)=O>C(O)C>[NH2:10][C:3]1[NH:2][C:13]([C:15]2[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][CH:16]=2)=[CH:12][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
Na
|
|
Quantity
|
1.96 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
14.25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(CC(=O)OCC)=N
|
Step Three
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=C(C(=O)OC)C=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to get clear solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for additional 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 16-20 h at room temperature
|
|
Duration
|
18 (± 2) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction (as indicated by TLC and LCMS), reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed with MeOH (50 mL×2)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide XI-7-I (7 g, 56.7% yield)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1NC(=CC1C(=O)OCC)C1=CC=C(C=C1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 56.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
